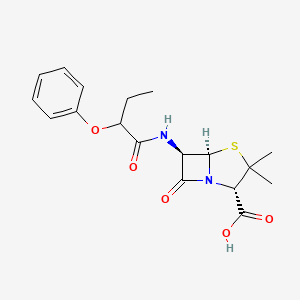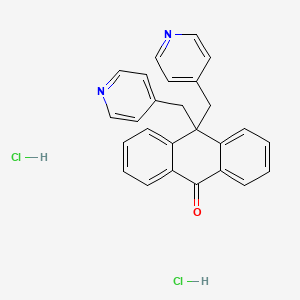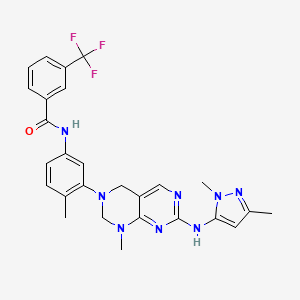
Propicillin
Overview
Description
Propicillin is a penicillin antibiotic with properties similar to benzylpenicillin. It is particularly used in the treatment of streptococcal infections and is not resistant to penicillinase. This compound is acid-resistant and can be administered orally as the potassium salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propicillin is synthesized through the acylation of 6-aminopenicillanic acid with phenoxybutyric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the 6-aminopenicillanic acid and phenoxybutyric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Propicillin undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acid.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Substitution: This compound can participate in substitution reactions, particularly at the phenoxybutyric acid moiety.
Common Reagents and Conditions
Hydrolysis: Beta-lactamase enzymes or acidic conditions can catalyze the hydrolysis of this compound.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, although these reactions are not commonly employed in the context of this compound’s use as an antibiotic.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Penicilloic acid
Oxidation and Reduction: Various oxidized or reduced derivatives, depending on the specific reagents used
Substitution: Substituted derivatives of this compound
Scientific Research Applications
Propicillin has several scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with enzymes.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the production of diagnostic tools and assays for detecting bacterial infections.
Mechanism of Action
Propicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Benzylpenicillin: Similar in structure and function but not acid-resistant.
Phenoxymethylpenicillin: Similar in structure but has a different side chain.
Ampicillin: Broader spectrum of activity compared to propicillin.
Amoxicillin: Similar to ampicillin but with better oral absorption.
Uniqueness
This compound’s uniqueness lies in its acid resistance, allowing it to be administered orally without degradation in the stomach. This property makes it particularly useful for treating infections that require oral antibiotic therapy .
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11?,12-,13+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWPKXKMNXINF-XQERAMJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046291 | |
| Record name | Propicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-27-9 | |
| Record name | Propicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propicillin [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1R260V33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does propicillin exert its antibacterial effect?
A1: this compound, like other β-lactam antibiotics, targets the synthesis of peptidoglycan, a crucial component of bacterial cell walls. It inhibits transpeptidases, enzymes responsible for cross-linking peptidoglycan strands. This disruption weakens the cell wall, leading to bacterial lysis and death. []
Q2: How does bacterial resistance to this compound develop?
A3: The primary mechanism of resistance to this compound and other β-lactams is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Gram-negative bacteria, in particular, often exhibit resistance due to β-lactamase production. []
Q3: What is the significance of using mixed continuous cultures in studying antibiotic effects on periodontal bacteria?
A4: Mixed continuous cultures provide a more realistic model for studying antibiotic effects on complex microbial communities like those found in periodontal pockets. These cultures allow researchers to observe the impact of antibiotics on the entire microflora, including interactions between different bacterial species, which is not possible with single-organism cultures. []
Q4: What is the chemical structure of this compound?
A5: this compound is a penicillin derivative with a phenoxypropyl group attached to the 6-aminopenicillanic acid core. Its chemical name is (1-phenoxypropyl)penicillin. []
Q5: Does this compound interact with surfactants?
A7: Yes, the presence of certain non-ionic surfactants, like polyoxyethylene-23-lauryl ether (POE), can enhance the gastrointestinal absorption of this compound. This enhancement is attributed to improved solubility and stability of the drug in the presence of these surfactants. [, ]
Q6: What factors influence the serum concentrations of this compound?
A9: Serum concentrations are influenced by factors such as: * Dosage form: this compound combined with probenecid results in higher serum concentrations compared to a single oral dose or divided doses. []* Water intake: Increasing water intake or using a syrup formulation does not significantly improve serum levels. []* Patient factors: Age and certain disease states can impact absorption and elimination, influencing serum concentrations. []
Q7: How is this compound eliminated from the body?
A10: Like most penicillins, this compound is primarily eliminated through renal excretion. []
Q8: What are the potential side effects of this compound?
A11: While generally well-tolerated, this compound can cause side effects like other penicillins. These may include gastrointestinal upset, allergic reactions (including severe reactions like anaphylaxis), and rarely, hematological and renal complications. [, , ]
Q9: Has this compound been linked to neurotoxicity?
A12: In vitro studies indicate that this compound, along with other penicillins, might have a ciliotoxic effect on the rabbit trachea. This effect is believed to be related to the lipophilicity of the penicillin molecule and correlates with the known neurotoxic effects observed in vivo with certain penicillins. []
Q10: How are structure-activity relationships studied for this compound?
A13: Researchers modify the side chain of the penicillin molecule to study how these alterations affect its antibacterial activity, stability, and pharmacological properties. For instance, modifying the side chain can impact the molecule's resistance to β-lactamases. []
Q11: What analytical methods are used to study this compound?
A14: Several analytical methods are used to quantify this compound and its metabolites in biological samples, including: * Bioassays: These utilize the inhibitory effect of this compound on bacterial growth to determine its concentration.* Chromatographic techniques (e.g., HPLC): These methods offer higher sensitivity and specificity in separating and quantifying this compound. []* Fluorometric methods: These exploit the fluorescence properties of this compound derivatives to allow for sensitive detection. []
Q12: What are some challenges and future directions in this compound research?
A15: Key areas of focus include:* Combatting resistance: Developing strategies to overcome bacterial resistance to this compound and other β-lactams is crucial. This involves exploring new drug combinations, developing novel β-lactamase inhibitors, and designing new β-lactam antibiotics with improved stability against these enzymes. []* Optimizing delivery: Enhancing this compound's delivery to specific target sites, such as periodontal pockets or intracellular infections, could improve its efficacy. This might involve developing new drug delivery systems, such as nanoparticles or liposomes.* Understanding side effects: Further research is needed to elucidate the mechanisms underlying this compound-induced side effects, particularly neurotoxicity. Identifying individuals at higher risk for these effects and developing strategies to mitigate them are crucial for ensuring patient safety.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B1193834.png)
![2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide](/img/structure/B1193841.png)
